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Compound of Interest

Compound Name: 4-Fluorophenol

Cat. No.: B042351 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 4-Fluorophenol (p-Fluorophenol).

It includes detailed experimental protocols and tabulated spectral data to aid in the

identification, characterization, and quality control of this compound in research and

development settings.

Data Presentation
The following tables summarize the key spectroscopic data for 4-Fluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 4-Fluorophenol (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment

6.91-6.95 m H-2, H-6

6.78-6.81 m H-3, H-5

Variable br s -OH
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Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration,

temperature, and solvent.

Table 2: ¹³C NMR Data for 4-Fluorophenol (100 MHz, CDCl₃)[1]

Chemical Shift (δ, ppm) Assignment Notes

158.39, 156.50 C-4
Doublet due to coupling with

Fluorine (¹JC-F)

151.13, 151.12 C-1

116.44, 116.38 C-3, C-5
Doublet due to coupling with

Fluorine (³JC-F)

116.21, 116.03 C-2, C-6
Doublet due to coupling with

Fluorine (²JC-F)

Note: The listed pairs of chemical shifts represent signals split by carbon-fluorine coupling.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions for 4-Fluorophenol

Wavenumber (cm⁻¹) Intensity Assignment

~3613 Sharp, Strong O-H stretch (free)

3035-3077 Medium C-H stretch (aromatic)

~1600-1450 Strong C=C stretch (aromatic ring)

~1222, ~1262 Strong C-F stretch / C-O stretch

Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 4-Fluorophenol
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m/z Relative Intensity (%) Assignment

112 99.99 [M]⁺ (Molecular Ion)

84 32.85 [M - CO]⁺

83 42.21 [M - CHO]⁺

64 18.58 C₅H₄⁺

57 22.39 C₄H₃O⁺

Mandatory Visualizations
Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of 4-Fluorophenol.

Mass Spectrometry Fragmentation of 4-Fluorophenol

Key Fragmentation Pathways of 4-Fluorophenol
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Click to download full resolution via product page

Caption: Primary fragmentation pathways of 4-Fluorophenol in EI-MS.

NMR Signal Assignments for 4-Fluorophenol
¹H and ¹³C NMR Assignments for 4-Fluorophenol

Assignments

H-2, H-6
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H-3, H-5
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C-4
δ ≈ 157.4 ppm

Click to download full resolution via product page

Caption: Correlation of NMR signals to the structure of 4-Fluorophenol.

Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 4-Fluorophenol.

Materials:

4-Fluorophenol sample
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Deuterated chloroform (CDCl₃)

5 mm NMR tubes

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of 4-Fluorophenol for ¹H NMR (or 50-100 mg for ¹³C

NMR) and dissolve it in approximately 0.7 mL of CDCl₃ in a small vial.

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean,

dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-32) to obtain a

good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required due to the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the spectrum and apply baseline correction.

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (or the residual

CHCl₃ signal to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of 4-Fluorophenol.

Method 1: Solution Phase[2] Materials:

4-Fluorophenol sample

Spectroscopy-grade carbon tetrachloride (CCl₄) or cyclohexane

FT-IR spectrometer

Liquid-sample IR cell (e.g., NaCl plates)

Procedure:

Sample Preparation: Prepare a dilute solution (e.g., 1-5% w/v) of 4-Fluorophenol in the

chosen solvent.

Background Spectrum: Acquire a background spectrum of the pure solvent in the IR cell.

Sample Spectrum: Acquire the spectrum of the 4-Fluorophenol solution.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to yield the final IR spectrum of the analyte.

Method 2: Melt (for solid samples) Materials:

4-Fluorophenol sample

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates

(e.g., KBr)

Spatula
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Procedure:

Sample Preparation: Place a small amount of solid 4-Fluorophenol onto the ATR crystal or

between two salt plates. If using salt plates, gently melt the solid to form a thin film.

Data Acquisition: Acquire the IR spectrum. A background spectrum of the empty ATR crystal

or plates should be taken first.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the

fragmentation pattern of 4-Fluorophenol.

Materials:

4-Fluorophenol sample

Volatile organic solvent (e.g., methanol or dichloromethane)

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization

(EI) source.

Procedure:

Sample Preparation: Prepare a dilute solution of 4-Fluorophenol (e.g., ~100 µg/mL) in a

suitable volatile solvent.

GC-MS Setup:

Injector: Set to an appropriate temperature (e.g., 250 °C).

GC Column: Use a column suitable for the analysis of phenols (e.g., a DB-5 or

equivalent).

Oven Program: Implement a temperature program that allows for the separation of 4-
Fluorophenol from the solvent and any impurities.

MS Source: Use electron ionization (EI) at a standard energy of 70 eV.
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Mass Analyzer: Scan a suitable mass range (e.g., m/z 40-200).

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS

system.

Data Analysis: Identify the peak corresponding to 4-Fluorophenol in the total ion

chromatogram and analyze the corresponding mass spectrum to identify the molecular ion

and major fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. dev.spectrabase.com [dev.spectrabase.com]

To cite this document: BenchChem. [spectroscopic data of 4-Fluorophenol (NMR, IR, MS)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042351#spectroscopic-data-of-4-fluorophenol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b042351?utm_src=pdf-body
https://www.benchchem.com/product/b042351?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c9/gc/c9gc01965k/c9gc01965k1.pdf
https://dev.spectrabase.com/spectrum/JlLvDCqGOvP
https://www.benchchem.com/product/b042351#spectroscopic-data-of-4-fluorophenol-nmr-ir-ms
https://www.benchchem.com/product/b042351#spectroscopic-data-of-4-fluorophenol-nmr-ir-ms
https://www.benchchem.com/product/b042351#spectroscopic-data-of-4-fluorophenol-nmr-ir-ms
https://www.benchchem.com/product/b042351#spectroscopic-data-of-4-fluorophenol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b042351?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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